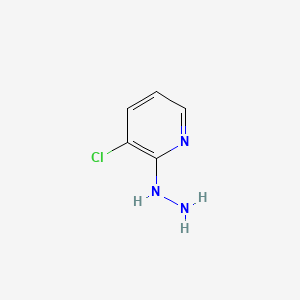

3-Chloro-2-hydrazinopyridine

描述

Significance of Pyridine (B92270) and Hydrazine (B178648) Scaffolds in Organic and Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural unit in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.netnih.gov Its derivatives are integral to numerous bioactive compounds, including vitamins and alkaloids. researchgate.netnih.gov The pyridine ring's ability to influence a molecule's solubility, basicity, and capacity for hydrogen bonding makes it a prized component in drug design. nih.gov In fact, pyridine-based systems are found in a significant percentage of FDA-approved drugs, highlighting their therapeutic relevance. nih.gov

Similarly, the hydrazine moiety (-NHNH2) is a potent nucleophile and a valuable building block in organic synthesis. Its reactivity allows for the construction of a wide range of heterocyclic compounds. The incorporation of a hydrazine group can impart significant biological activity to a molecule. lookchem.com

Overview of 3-Chloro-2-hydrazinopyridine as a Versatile Synthetic Intermediate

This compound, with the chemical formula C5H6ClN3, is a halogenated pyridine derivative that features a hydrazine substituent at the 2-position and a chlorine atom at the 3-position. This specific arrangement of functional groups makes it an exceptionally versatile intermediate in the synthesis of a wide array of more complex molecules, particularly fused heterocyclic systems. The presence of the electron-withdrawing chlorine atom deactivates the pyridine ring, which in turn modulates its reactivity in cyclization and condensation reactions.

The hydrazine group provides a reactive site for condensation reactions with carbonyl compounds to form hydrazones, while the chlorine atom can be displaced through nucleophilic substitution. This dual reactivity allows for a stepwise and controlled construction of diverse molecular architectures.

One of the most notable applications of this compound is as a key intermediate in the synthesis of ryanodine (B192298) receptor modulators, such as Chlorantraniliprole and Cyantraniliprole, which are commercially significant insecticides. chemicalbook.comgoogle.com

Research Trajectory and Objectives for this compound

The primary research focus for this compound has been its utilization as a foundational building block for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. google.com Key research objectives have included:

Development of Efficient Synthesis Methods: Researchers have focused on optimizing the synthesis of this compound itself, aiming for high yields and purity. Common methods involve the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate (B1144303) in a polar solvent. chemicalbook.comgoogle.com Another reported method involves the reaction of 2-fluoro-3-chloropyridine with hydrazine hydrate. google.com

Exploration of its Reactivity: A significant area of research has been the investigation of the compound's reactivity, particularly in condensation and cyclization reactions to form fused heterocyclic systems like pyridotriazines and triazolopyridines. acs.org

Synthesis of Bioactive Molecules: A major goal has been the use of this compound to create new molecules with potential biological activity, including antifungal and insecticidal properties. google.com For instance, derivatives have shown inhibitory effects against various plant pathogens. google.com

The following table provides a summary of key data for this compound:

| Property | Value |

| CAS Number | 22841-92-5 |

| Molecular Formula | C5H6ClN3 |

| Molecular Weight | 143.57 g/mol |

| Appearance | White solid |

| Melting Point | 165-167 °C |

The following table outlines various synthetic routes for this compound:

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield |

| 2,3-dichloropyridine | Hydrazine hydrate | Ethanol (B145695), Tetrahydrofuran (B95107), or Dimethylformamide | Reflux | 95-99% chemicalbook.comgoogle.com |

| 2-fluoro-3-chloropyridine | Hydrazine hydrate | Alcohol | Room temperature, 3-5 hours | Up to 99.53% google.com |

The diverse reactivity and established importance of this compound ensure its continued prominence as a key intermediate in the ongoing quest for novel and effective chemical compounds.

Structure

3D Structure

属性

IUPAC Name |

(3-chloropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYCTBDPZIKHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945540 | |

| Record name | 3-Chloro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22841-92-5 | |

| Record name | 3-Chloro-2-hydrazinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22841-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloro-pyridin-2-yl)-hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2 Hydrazinopyridine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution on pyridine (B92270) rings preferentially occurs at the 2- and 4-positions (ortho and para to the ring nitrogen). stackexchange.comyoutube.com The ring nitrogen's electron-withdrawing effect helps to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, particularly when the charge can be delocalized onto the nitrogen atom. stackexchange.com This inherent reactivity makes the substitution of a halogen at the C-2 position by a nucleophile like hydrazine (B178648) a viable synthetic route. youtube.com

The most common method for synthesizing 3-Chloro-2-hydrazinopyridine involves the reaction of a dihalopyridine, typically 2,3-dichloropyridine (B146566), with hydrazine hydrate (B1144303). nih.govnih.govresearchgate.net In this reaction, the hydrazine molecule acts as a nucleophile, attacking the C-2 position of the pyridine ring and displacing one of the chlorine atoms. researchgate.net The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 3-position due to the stabilizing influence of the adjacent ring nitrogen. stackexchange.comyoutube.com

The reaction proceeds by adding hydrazine hydrate, often dropwise, to a solution of 2,3-dichloropyridine in a suitable solvent, followed by heating. researchgate.netgoogle.com The resulting product, this compound, can then be isolated from the reaction mixture, often through filtration after cooling and crystallization. google.comgoogle.com An alternative starting material, 2-fluoro-3-chloropyridine, has also been used, which allows the reaction to proceed at room temperature without the need for heating, as the fluorine atom is a better leaving group in this context. google.com

The choice of solvent plays a critical role in the reaction's success. Polar solvents are generally used to facilitate the dissolution of the reactants. google.comchemicalbook.com Ethanol (B145695) is frequently cited as a preferred solvent. researchgate.netgoogle.com Other solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and 1,4-dioxane, or mixtures thereof, have also been successfully employed. google.comgoogle.com The selection of the solvent can influence reaction time and yield. For instance, high yields have been reported in ethanol after refluxing for 5 hours. google.com

| Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Ethanol | Reflux for 5 hours | 99% | google.com |

| Ethanol | Reflux for 8 hours | 95% | google.com |

| N,N-dimethylformamide (DMF) | Reflux for 6 hours | 97% | google.com |

| Tetrahydrofuran (THF) | Reflux for 6 hours | 95% | google.com |

| Ethanol / Methanol (B129727) Mixture | Reflux for 4 hours | 97% | google.com |

| N,N-dimethylacetamide (DMAC) | Reflux for 6 hours | 98% | google.com |

The molar ratio of 2,3-dichloropyridine to hydrazine hydrate is a crucial factor for maximizing product yield and minimizing side reactions. An excess of hydrazine hydrate is typically used. google.comgoogle.com Ratios of 2,3-dichloropyridine to hydrazine hydrate ranging from 1:2 to 1:6 have been reported. google.comgoogle.com One study suggests a preferred ratio of 1:4, while another indicates optimal results with a molar ratio between 1:4 and 1:6. google.comgoogle.com Using a significant excess of hydrazine helps to drive the reaction to completion.

| Reactant Ratio (2,3-dichloropyridine : Hydrazine Hydrate) | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1:4 | Ethanol | 72 hours | Not specified, but preferred ratio | google.com |

| 1:4 | Ethanol | 8 hours | 95% | google.com |

| 1:6 | Ethanol | 5 hours | 99% | google.com |

Temperature and reaction time are interconnected parameters that must be carefully controlled. The reaction can be conducted over a wide range of temperatures, from room temperature to reflux, which is heating the mixture to the solvent's boiling point. google.comgoogle.com The duration of the reaction can vary significantly, from a few hours to several days. chemicalbook.com For example, one method using 2-fluoro-3-chloropyridine as a starting material achieves the synthesis in 3-5 hours at room temperature. google.com In contrast, reactions starting with 2,3-dichloropyridine often require heating under reflux for periods ranging from 4 to 72 hours. google.comgoogle.comchemicalbook.com Shorter reaction times of 4-8 hours under reflux have been reported to produce high yields of 95%-99%. google.comchemicalbook.com Another study documents a reaction time of 14 hours at 110-115°C to achieve a 99.2% conversion. justia.com

| Starting Material | Temperature | Duration | Yield/Purity | Reference |

|---|---|---|---|---|

| 2,3-dichloropyridine | Reflux | 4-8 hours | 95%-99% | google.comchemicalbook.com |

| 2,3-dichloropyridine | 110-115 °C | 14 hours | 99.2% Purity | justia.com |

| 2,3-dichloropyridine | 110-115 °C | 16 hours | 99.38% Purity | justia.com |

| 2,3-dichloropyridine | Reflux | 72 hours | Not specified | google.com |

| 2-fluoro-3-chloropyridine | Room Temperature | 3-5 hours | 99.53% | google.com |

While the reaction between dihalopyridines and hydrazine hydrate can proceed without a catalyst, certain strategies can be employed to enhance the reaction conditions. One approach involves the use of a phase transfer catalyst, such as Aliquat 336, in the presence of an inorganic base like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or potassium hydroxide (B78521) (KOH). justia.com This catalytic system has been shown to be effective, potentially reducing the required amount of hydrazine and improving reaction efficiency. justia.com The catalyst is typically used in small molar percentages, around 0.25 mol %. justia.com

High-Yield and Scalable Synthesis Protocols

The development of high-yield and scalable synthesis protocols for this compound is critical due to its role as an important intermediate in the production of pharmaceuticals and agrochemicals, such as the insecticide chlorantraniliprole. google.comjustia.com Research has predominantly focused on optimizing the reaction between 2,3-dichloropyridine and hydrazine hydrate, a method that has proven to be efficient and suitable for large-scale industrial production. google.com

The selection of the polar solvent and the molar ratio of reactants are key parameters influencing the efficiency of the synthesis. Various polar solvents, including alcohols and amides, have been successfully employed. A patented method outlines specific conditions that demonstrate the effectiveness of this approach. google.com For instance, using a molar ratio of 2,3-dichloropyridine to hydrazine hydrate of 1:4-6 and a specific mass ratio of hydrazine hydrate to polar solvent (1:0.05-0.25) has been shown to produce high yields. google.com

The following table summarizes the results from several experimental protocols based on the reaction of 0.1 mole of 2,3-dichloropyridine, illustrating the impact of different polar solvents and reaction conditions on the product yield. google.com

| Molar Ratio (2,3-dichloropyridine:Hydrazine Hydrate) | Polar Solvent(s) | Reaction Time (hours) | Yield (%) | Purity (HPLC) |

| 1:4 | Ethanol | 8 | 95% | 99% |

| 1:6 | Ethanol | 6 | 97% | 99% |

| 1:6 | Ethanol & Methanol | 4 | 97% | 99% |

| 1:6 | Dimethylformamide (DMF) | 6 | 97% | 99% |

| 1:6 | Dimethylacetamide (DMAC) | 6 | 98% | 99% |

| 1:6 | Tetrahydrofuran (THF) | 6 | 95% | 99% |

| 1:6 | Ethanol | 5 | 99% | 99% |

This table is based on data from patent CN102249991A. google.com

Further studies have explored the reaction in the absence of organic solvents, directly using an excess of hydrazine hydrate to serve as both reactant and solvent. justia.com This approach addresses concerns about the cost and recovery of organic solvents. justia.com The reaction is typically heated to reflux at temperatures between 102-115°C. justia.com The progress of the reaction is monitored to determine the optimal duration, which can vary significantly depending on the molar equivalents of hydrazine hydrate used. justia.com

Detailed findings from these solvent-free or low-solvent protocols highlight the trade-offs between reaction time, reagent quantities, and final product yield and purity. justia.com

| Molar Ratio (2,3-dichloropyridine:Hydrazine Monohydrate) | Reaction Time (hours) | Reaction Temperature (°C) | Final Product (%) | Unreacted 2,3-Dichloropyridine (%) | Yield (%) | Purity (%) |

| 1:10 | 14 | 110-115 | 99.2% | 0.1% | 92.4% | 96% |

| 1:4.5 | 30 | 102-105 | 90.6% | 8.09% | - | - |

| 1:2.4 | 5 | 110-120 | 98.5% | 0.1% | - | - |

| 1:2.4 | 16 | 110-115 | 99.38% | 0.635% | - | - |

This table is based on data from patent application US 2021/0147395 A1. justia.com

These optimized protocols demonstrate that this compound can be synthesized on a large scale with high yields and purity by carefully controlling reaction parameters such as solvent choice, reactant ratios, and reaction time. google.comjustia.com

Chemical Reactivity and Functionalization Strategies

Derivatization via Condensation Reactions

The presence of the hydrazine (B178648) group (-NHNH2) makes 3-chloro-2-hydrazinopyridine highly susceptible to condensation reactions with carbonyl compounds. This reactivity is a cornerstone for creating more complex molecular architectures.

The reaction of this compound with aldehydes or ketones readily forms hydrazone derivatives, which are a prominent class of Schiff bases. mdpi.com This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbonyl carbon. The condensation is generally carried out in a suitable solvent, such as ethanol (B145695), and is often catalyzed by a small amount of acid, like acetic acid. google.com

The reaction proceeds efficiently at room temperature, and the resulting hydrazone products can often be isolated in high yields by simple filtration and recrystallization. google.com This method provides a straightforward pathway to a diverse library of this compound derivatives, as a wide variety of aldehydes and ketones can be employed. Hydrazones are recognized as important structures in drug discovery due to their broad spectrum of biological activities. chemimpex.comgoogle.com

The synthesis is versatile, allowing for the introduction of various substituted phenyl groups by reacting this compound with different substituted benzaldehydes. google.com The general reaction is depicted below:

Figure 1: General reaction scheme for the formation of hydrazone derivatives from this compound.

Table 1: Examples of Hydrazone Synthesis from this compound

| Aldehyde/Ketone | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylbenzaldehyde | Acetic Acid | Ethanol | Room Temp | 86% | google.com |

| Aromatic Aldehydes | Acetic Acid | Ethanol | Room Temp | High | google.com |

The formation of a hydrazone from a hydrazine and a carbonyl compound is a well-established reaction in organic chemistry, proceeding through a two-step mechanism involving nucleophilic addition followed by dehydration. jmchemsci.com

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group (-NH2) of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral intermediate known as a carbinolamine. This initial addition is typically fast and reversible. jmchemsci.com

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the final, stable hydrazone product. This elimination step is usually the rate-determining step and is often catalyzed by acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH2+), which is then eliminated as water. The resulting product is stabilized by the formation of the carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. mdpi.comjmchemsci.com

Figure 2: General mechanism of hydrazone (Schiff base) formation.

Construction of Fused Heterocyclic Systems

The strategic placement of the chloro and hydrazino groups on the pyridine (B92270) ring makes this compound an excellent precursor for constructing various fused heterocyclic systems through cyclization and annulation reactions.

This compound is a key intermediate in the synthesis of pyrazolopyridines, a class of bicyclic heterocycles with significant biological activities. For instance, it is a crucial building block for certain modern insecticides. chemicalbook.comgoogle.com The synthesis often involves a reaction with a 1,3-dicarbonyl compound or its equivalent. The hydrazine moiety participates in a condensation-cyclization cascade. The initial reaction forms a hydrazone, which then undergoes an intramolecular cyclization to form the pyrazole (B372694) ring fused to the pyridine core. The specific reaction conditions and the nature of the dicarbonyl compound determine the final substitution pattern on the pyrazolopyridine scaffold. mdpi.com One notable application is in the preparation of precursors for insecticides like Chlorantraniliprole, where the pyrazole ring is constructed from the hydrazinopyridine moiety. justia.com

The annulation of this compound can lead to the formation of google.comchemicalbook.comresearchgate.nettriazolo[4,3-a]pyridine systems. This transformation can be achieved by reacting the hydrazine with reagents that provide a single carbon atom to complete the triazole ring. Examples of such reagents include formic acid, orthoesters, or carbon dioxide. The reaction with carbon dioxide, for instance, can lead to the formation of a triazolone fused to the pyridine ring. researchgate.net The process involves an initial reaction at the hydrazine group followed by an intramolecular cyclization (annulation) that displaces a leaving group or involves a condensation step to form the stable, fused aromatic triazole ring.

The synthesis of pyridotriazine scaffolds from this compound involves the construction of a fused triazine ring. This can be accomplished through cyclocondensation reactions with appropriate 1,2-dicarbonyl compounds or α-haloketones. The reaction sequence typically begins with the formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups. Subsequently, an intramolecular nucleophilic substitution or cyclization occurs where the remaining nitrogen of the hydrazine moiety attacks the second electrophilic center, leading to the formation of the six-membered triazine ring fused to the pyridine core. The specific isomer of the pyridotriazine formed depends on the reagents and reaction conditions used.

Formation of Dihydroindazole-carboxamides

While the direct formation of a dihydroindazole-carboxamide from this compound is a highly specific transformation, a closely related and fundamental reaction is the construction of the fused pyrazolo[1,5-a]pyridine (B1195680) ring system. This reaction is a cornerstone of the functionalization of 2-hydrazinopyridines. The process involves a cyclocondensation reaction with 1,3-dielectrophilic reagents, such as β-ketoesters or malonic esters.

The reaction mechanism initiates with the nucleophilic attack of the exocyclic amino group of the hydrazine moiety onto one of the carbonyl carbons of the β-ketoester (e.g., ethyl acetoacetate). This is followed by an intramolecular cyclization where the nitrogen atom of the pyridine ring attacks the second carbonyl group, leading to dehydration and the formation of the stable, aromatic pyrazolo[1,5-a]pyridine core. The chlorine atom at the 3-position of the original pyridine ring remains at the 8-position of the new bicyclic system.

By selecting a β-dicarbonyl equivalent that incorporates a carboxamide functional group or can be converted to one, this synthetic route provides access to pyrazolo[1,5-a]pyridine-carboxamides. These compounds are structurally analogous to the requested dihydroindazole-carboxamides and are of significant interest in medicinal chemistry. For instance, various pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been synthesized and investigated as potential antitubercular agents. nih.gov

General Reaction Scheme:

Reaction of this compound with a β-ketoester to form a pyrazolo[1,5-a]pyridine derivative.

| Reactant A | Reactant B (Example) | Product |

| This compound | Ethyl acetoacetate | 8-Chloro-2-methylpyrazolo[1,5-a]pyridin-5(4H)-one |

Reactivity of the Hydrazine Moiety

The hydrazine group is the most reactive functional group in the molecule under many conditions, readily undergoing oxidation, reduction, and condensation reactions.

The hydrazine moiety of 2-hydrazinopyridine (B147025) derivatives can undergo oxidative cyclization reactions with various reagents to form fused triazole systems. A notable example is the reaction with α-keto acids in the presence of an oxidizing system, such as potassium iodide and tert-butyl hydroperoxide (TBHP), to yield 1,2,4-triazolo[4,3-a]pyridines. nih.gov

This one-pot reaction proceeds through initial condensation between the hydrazine and the keto acid to form a hydrazone intermediate. Subsequent KI-catalyzed oxidative cyclization leads to the formation of the fused triazole ring. This transition-metal-free method is efficient and provides a direct route to complex heterocyclic structures by leveraging the oxidative sensitivity of the hydrazine group. nih.govnih.gov

Table 1: Conditions for Oxidative Cyclization of 2-Hydrazinopyridines

| Reactant A | Reactant B (Example) | Catalyst/Oxidant | Solvent | Product Type |

| 2-Hydrazinopyridine | Phenylglyoxylic acid | KI / TBHP | DMSO | 3-Phenyl- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine |

| 2-Hydrazino-4-methylpyridine | Phenylglyoxylic acid | KI / TBHP | DMSO | 7-Methyl-3-phenyl- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine |

The hydrazine functional group can be reduced to the corresponding primary amine. The treatment of this compound with a reducing agent or under specific basic conditions can cleave the N-N bond. For instance, the reaction of 3-chloro-2-hydrazinylpyridine with sodium ethoxide in refluxing absolute ethanol has been shown to produce 3-chloropyridin-2-amine. This transformation represents a formal reduction of the hydrazine substituent to an amino group, providing a synthetic route to substituted 2-aminopyridines.

Nucleophilic Substitution at the Halogen Position

Nucleophilic aromatic substitution (SNAr) reactions on pyridine rings are highly dependent on the position of the leaving group and the presence of activating groups. The chlorine atom in this compound is located at the 3-position of the pyridine ring, which is generally unreactive towards SNAr.

The reactivity of halopyridines towards nucleophilic attack is significantly higher at the 2- and 4-positions due to the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance. The 3-position lacks this direct resonance stabilization, making substitution reactions substantially slower and requiring more forcing conditions.

Furthermore, the hydrazine group at the 2-position is an electron-donating group by resonance, which further deactivates the pyridine ring towards nucleophilic attack. Consequently, direct displacement of the 3-chloro group in this compound by common nucleophiles is generally not a feasible synthetic strategy. Instead, functionalization at this position is more commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This low reactivity contrasts sharply with the facile displacement of a halogen at the 2-position, a reaction that is exploited in the synthesis of this compound itself from 2,3-dichloropyridine (B146566). google.comgoogle.com

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the characterization of 3-Chloro-2-hydrazinopyridine, each probing different aspects of its molecular structure and electronic properties.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum displays distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the hydrazine (B178648) group. An experimental spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows the following key resonances google.com:

A doublet of doublets between δ 8.04-8.08 ppm , corresponding to the proton at the 6-position (Py-6-H) of the pyridine ring.

A doublet of doublets observed at δ 7.47-7.49 ppm , assigned to the proton at the 4-position (Py-4-H).

A broad singlet at δ 7.56 ppm , which is attributed to the proton of the secondary amine (-NH) of the hydrazine moiety google.com.

A doublet of doublets in the range of δ 6.60-6.64 ppm , corresponding to the proton at the 5-position (Py-5-H) google.com.

A singlet at δ 4.23 ppm , integrating to two protons, assigned to the primary amine (-NH₂) of the hydrazine group google.com.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Py-6-H | 8.04 - 8.08 | Doublet of Doublets (dd) |

| NH | 7.56 | Broad Singlet (brs) |

| Py-4-H | 7.47 - 7.49 | Doublet of Doublets (dd) |

| Py-5-H | 6.60 - 6.64 | Doublet of Doublets (dd) |

| NH₂ | 4.23 | Singlet (s) |

Data sourced from patent CN102249991A google.com.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming assignments. A COSY spectrum would show correlations between the coupled protons on the pyridine ring (H4, H5, and H6), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum .

Mass Spectrometry (LC/MS-MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 143. nih.gov A characteristic feature is the presence of a significant peak at m/z 145, which is the [M+2]⁺ ion. The intensity ratio of the peaks at m/z 143 and 145 is approximately 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom. The top peak in the GC-MS spectrum is observed at m/z 78, suggesting a common fragmentation pathway involving the loss of the chloro-hydrazine moiety to yield a pyridyl fragment. nih.gov

Interactive Data Table: Key GC-MS Fragmentation Data for this compound

| m/z Value | Assignment | Relative Intensity | Note |

| 145 | [M+2]⁺ | Third Highest | Isotopic peak due to ³⁷Cl |

| 143 | [M]⁺ | Second Highest | Molecular ion with ³⁵Cl |

| 78 | [C₅H₄N]⁺ | Top Peak | Likely fragmentation product (pyridyl cation) |

Data sourced from NIST library via PubChem nih.gov.

Electrospray ionization (ESI-MS), a softer ionization technique often coupled with liquid chromatography (LC-MS), would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 144.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key vibrational modes are associated with the N-H bonds of the hydrazine group and the aromatic pyridine ring.

The FT-IR spectrum is expected to exhibit the following characteristic absorption bands:

N-H Stretching: Medium to strong bands in the region of 3100–3300 cm⁻¹ are characteristic of the N-H stretching vibrations of the hydrazine moiety.

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring exhibits characteristic stretching vibrations in the 1400–1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.

C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3300 | N-H Stretch | Hydrazine (-NHNH₂) |

| > 3000 | C-H Stretch (Aromatic) | Pyridine Ring |

| ~1600 | N-H Bend (Scissoring) | Hydrazine (-NH₂) |

| 1400 - 1600 | C=C and C=N Ring Stretch | Pyridine Ring |

| 600 - 800 | C-Cl Stretch | Chloro-substituent |

Data represents typical ranges for the indicated functional groups aksaray.edu.tr.

FT-Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Cl bonds.

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions associated with its chromophores: the pyridine ring and the hydrazine substituent.

Pyridine itself typically shows absorption peaks around 195 nm and 250 nm. aksaray.edu.tr The presence of the hydrazine and chloro substituents will modify these absorptions. Hydrazone derivatives often exhibit two main absorption bands in the 200–400 nm range. aksaray.edu.tr For example, a related hydrazone derivative, 2-[(2E)-2-(3–chloro–2-fluorobenzylidene)hydrazinyl]pyridine, displays three absorption maxima (λmax) at 208 nm, 242 nm, and 326 nm when measured in a methanol (B129727) solution. aksaray.edu.tr It is expected that this compound would exhibit a similar absorption profile, with bands corresponding to the π→π* transitions of the aromatic system and n→π* transitions involving the lone pairs on the nitrogen atoms.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and details of the crystal packing in the solid state.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.637 (2) |

| b (Å) | 3.9060 (8) |

| c (Å) | 13.946 (3) |

| β (°) | 103.46 (3) |

| Volume (ų) | 616.5 (2) |

| Z (molecules/cell) | 4 |

Data sourced from Acta Crystallographica Section E sigmaaldrich.com.

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful complement to experimental data, allowing for the theoretical prediction of molecular structures, spectroscopic properties, and reactivity. For molecules like this compound, methods such as Density Functional Theory (DFT) can be employed to calculate optimized geometries, vibrational frequencies, and NMR chemical shifts.

Theoretical calculations on related hydrazone and pyridine systems have been used to corroborate experimental findings. aksaray.edu.tr For instance, DFT calculations can predict the FT-IR spectrum, helping to assign complex vibrational modes observed experimentally. Similarly, computational models can predict ¹H and ¹³C NMR chemical shifts, which aids in the interpretation of experimental spectra. These theoretical investigations provide deeper insight into the electronic structure and properties of the molecule, helping to rationalize its observed chemical behavior and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state electronic structure and optimized geometry of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure of this compound can be determined by finding the minimum energy conformation.

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape. The pyridine ring is expected to be largely planar, with the chlorine and hydrazino groups substituted at the C3 and C2 positions, respectively. The presence of the electron-donating hydrazino (-NHNH2) group and the electron-withdrawing chloro (-Cl) group influences the electronic distribution and geometry of the pyridine ring. The C-N bond connecting the hydrazine group to the ring is expected to have some double-bond character due to resonance.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond | Predicted Value (Å / °) |

|---|---|---|

| Bond Lengths (Å) | C2-N(hydrazine) | 1.345 |

| N-N | 1.388 | |

| C3-Cl | 1.740 | |

| C2-C3 | 1.410 | |

| N1-C2 | 1.340 | |

| N-H | 1.015 | |

| Bond Angles (°) | N1-C2-C3 | 121.5 |

| C2-C3-Cl | 120.0 | |

| N1-C2-N(hydrazine) | 118.5 | |

| C2-N-N | 121.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic transitions of a molecule. semanticscholar.org This analysis provides insights into the molecule's UV-Visible absorption spectrum by calculating the energies of excited states. For this compound, the analysis would reveal transitions such as π→π* and n→π. The π→π transitions are typically associated with the aromatic pyridine ring, while n→π* transitions involve the non-bonding electrons on the nitrogen atoms of both the pyridine and hydrazine moieties. The solvent environment can also be modeled to predict solvatochromic shifts in the absorption maxima.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 350 | 0.15 | HOMO → LUMO (n→π) |

| S0 → S2 | 295 | 0.45 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 260 | 0.30 | HOMO → LUMO+1 (π→π*) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap (ΔE) between the HOMO and LUMO is a key parameter; a smaller gap suggests higher chemical reactivity and lower stability. nih.govijesit.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazino group and the pyridine ring. The LUMO is likely distributed over the π-antibonding system of the pyridine ring. This distribution indicates that electrophilic attacks would likely occur at the hydrazine nitrogen atoms, while nucleophilic attacks might target the pyridine ring.

Table 3: Predicted FMO Properties of this compound

| Parameter | Predicted Value (eV) |

|---|---|

| E(HOMO) | -6.50 |

| E(LUMO) | -1.55 |

| Energy Gap (ΔE) | 4.95 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. It is particularly useful for quantifying intramolecular charge transfer (ICT) and delocalization effects. The analysis evaluates donor-acceptor interactions, with the stabilization energy E(2) indicating the strength of these interactions.

Table 4: Predicted NBO Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(hydrazine) | π(N1-C2) | 15.5 |

| LP(1) N(hydrazine) | π(C4-C5) | 8.2 |

| LP(1) N(pyridine) | σ*(C2-C3) | 5.1 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show negative potential concentrated around the nitrogen atoms of the pyridine and hydrazine groups due to their lone pairs. The hydrogen atoms of the hydrazine group would exhibit positive potential, making them sites for hydrogen bonding. The chlorine atom would also show a region of negative potential.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental FT-IR and FT-Raman spectra. The calculated frequencies, after appropriate scaling, can be correlated with experimental vibrational modes. Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, etc.).

Key vibrational modes for this compound would include N-H stretching and bending from the hydrazine group, C-Cl stretching, and various C-C and C-N stretching and bending modes associated with the pyridine ring.

Table 5: Selected Predicted Vibrational Frequencies for this compound

| Assignment | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (asymmetric) | 3450 |

| N-H stretch (symmetric) | 3360 |

| C-H stretch (ring) | 3080 |

| N-H bend | 1620 |

| C=N/C=C stretch (ring) | 1580 |

| C-N stretch | 1280 |

| C-Cl stretch | 750 |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. scirp.org The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a 2D "fingerprint plot." This plot provides a summary of all intermolecular contacts.

For this compound, the analysis would likely reveal significant contributions from H···H, N···H/H···N, and Cl···H/H···Cl contacts. researchgate.net The N···H contacts would be indicative of hydrogen bonding involving the hydrazine and pyridine nitrogen atoms, which plays a crucial role in the crystal packing. The fingerprint plots would quantify the relative prevalence of these interactions.

Table 6: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

|---|---|

| H···H | 45.0 |

| N···H / H···N | 25.5 |

| Cl···H / H···Cl | 15.0 |

| C···H / H···C | 10.0 |

| Others | 4.5 |

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics simulations are a powerful computational tool used to understand the time-dependent behavior of molecules. For a compound like this compound, such simulations could provide significant insights into:

Solvent Effects: How the polarity and hydrogen-bonding capabilities of a solvent influence the geometry and electronic structure of the molecule. This would involve simulating the compound in a box of explicit solvent molecules (e.g., water, ethanol (B145695), chloroform) and analyzing the resulting trajectories. Key parameters of interest would include the radial distribution functions between solute and solvent atoms, hydrogen bond lifetimes, and changes in the dipole moment.

Conformational Analysis: The hydrazino (-NHNH2) and chloro (-Cl) substituents on the pyridine ring can exhibit rotational freedom, leading to different conformers. Molecular dynamics simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding its reactivity and interactions with biological targets.

Although specific research findings and data tables for this compound are not available, the principles of such studies are well-established. Future computational research in this area would be valuable for a more complete understanding of the compound's chemical behavior.

Applications and Biological Activity of 3 Chloro 2 Hydrazinopyridine Derivatives

Medicinal Chemistry Applications of 3-Chloro-2-hydrazinopyridine Derivatives

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The unique arrangement of a reactive hydrazine (B178648) group and a chlorine atom on the pyridine (B92270) ring allows for diverse chemical modifications, leading to the synthesis of novel compounds with significant therapeutic potential. chemimpex.com Researchers have extensively explored these derivatives for various medicinal applications, including the development of anticancer, antituberculosis, antimalarial, antibacterial, and antifungal agents. chemimpex.comnih.gov

Anticancer and Cytotoxic Activities

The quest for novel and effective anticancer agents has led to the investigation of various heterocyclic compounds, with this compound derivatives showing notable promise. chemimpex.comnih.gov These compounds have been synthesized and evaluated for their cytotoxic potential against a range of cancer cell lines, with some exhibiting significant growth inhibitory effects. nih.govmdpi.com The anticancer activity of these derivatives is often attributed to their ability to interact with crucial biological targets within cancer cells, leading to the disruption of cellular processes and eventual cell death.

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for the anticancer activity of this compound derivatives. These computational techniques predict the binding affinity and interaction patterns of a ligand with the active site of a target protein. DNA gyrase and various proteases are among the key biological targets investigated in relation to the anticancer potential of these compounds. researchgate.netmdpi.com

DNA gyrase, a type II topoisomerase, is essential for DNA replication and repair, making it an attractive target for cancer therapy. mdpi.comnih.gov Docking studies have shown that derivatives of this compound can fit into the ATP-binding site of DNA gyrase, potentially inhibiting its function and leading to cell cycle arrest and apoptosis. biorxiv.org Similarly, proteases, which are often overexpressed in cancer cells and play a crucial role in tumor progression and metastasis, have been identified as potential targets. nih.govresearchgate.net Molecular docking simulations have revealed that these derivatives can form stable complexes with the active sites of various proteases, suggesting a mechanism for their anticancer effects. nih.govfrontiersin.org

| Derivative Type | Biological Target | Key Interactions Observed in Docking Studies | Potential Outcome |

|---|---|---|---|

| Hydrazone derivatives | DNA Gyrase | Hydrogen bonding and hydrophobic interactions within the ATP-binding pocket | Inhibition of DNA replication and repair |

| Thiazole-clubbed pyridine scaffolds | Proteases (e.g., SARS-CoV-2 main protease) | Formation of stable complexes in the active site, hydrogen bonding with key residues | Inhibition of proteolytic activity crucial for cancer progression |

The anticancer potential of this compound derivatives has been further evaluated through in vitro and in silico methods. In vitro assays, utilizing various cancer cell lines, have provided empirical data on the cytotoxic effects of these compounds. nih.govmdpi.com For instance, certain 7-chloroquinolinehydrazones, which share a similar structural motif, have demonstrated potent cytotoxic activity against a panel of 60 cancer cell lines, with some compounds exhibiting submicromolar GI50 values. nih.gov

In silico studies, including Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) predictions, complement the in vitro data by providing insights into the drug-likeness and pharmacokinetic properties of these derivatives. mdpi.commdpi.com These computational models help in optimizing the lead compounds by identifying the structural features crucial for their anticancer activity and predicting their potential behavior in a biological system. researchgate.net

| Compound Series | Cancer Cell Lines Tested | Observed Potency (e.g., GI50, IC50) | Assessment Method |

|---|---|---|---|

| 7-Chloroquinolinehydrazones | NCI-60 panel (Leukemia, Non-Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast) | Submicromolar to micromolar GI50 values | In vitro (Cell viability assays) |

| Quinoline-based hydrazide-hydrazones | SH-SY5Y and Kelly neuroblastoma, MDA-MB-231 and MCF-7 breast adenocarcinoma | Micromolar IC50 values with selectivity over normal cells | In vitro (Cell viability assays) |

| Thiazolylhydrazine-piperazine derivatives | Not specified for anticancer in provided context | MAO-A inhibition in the nanomolar range | In vitro (Fluorometric assay) and In silico (Docking) |

Antituberculosis Agents

Tuberculosis remains a significant global health threat, necessitating the development of new and more effective drugs. Hydrazone derivatives, in general, have been recognized for their potential as antitubercular agents. While specific studies focusing solely on this compound derivatives for antituberculosis activity are emerging, the broader class of heterocyclic hydrazones has shown promising results against Mycobacterium tuberculosis. mdpi.com The mechanism of action is often associated with the inhibition of essential enzymes in the mycobacterial cell wall synthesis pathway.

Antimalarial Compounds

The structural features of this compound derivatives bear resemblance to other nitrogen-containing heterocyclic compounds that have demonstrated antimalarial activity. nih.gov For instance, 7-chloroquinoline (B30040) hydrazones have been extensively studied for their antimalarial properties. nih.gov The 7-chloroquinoline moiety is a well-known pharmacophore in several established antimalarial drugs. The introduction of a hydrazone linkage allows for structural modifications that can enhance activity and overcome resistance mechanisms. While direct studies on this compound derivatives as antimalarial agents are an active area of research, the promising results from related compounds suggest their potential in this therapeutic area.

Antibacterial and Antifungal Efficacy

Derivatives of this compound have demonstrated significant potential as broad-spectrum antimicrobial agents, with documented activity against various bacterial and fungal strains. google.comnih.govnih.gov The presence of the pyridine ring and the hydrazone linkage are thought to be crucial for their antimicrobial effects. nih.gov

The antibacterial activity of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Some derivatives have shown potent inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to or even exceeding those of standard antibiotics. nih.gov The proposed mechanism of action for their antibacterial efficacy often involves the inhibition of essential bacterial enzymes like DNA gyrase. researchgate.net

In terms of antifungal activity, certain this compound derivatives have shown good inhibitory effects against various fungal pathogens. google.com For example, a patent describes a derivative that exhibits an inhibition rate of 82.54% against Puccinia tomato and 71.11% against Fusarium oxysporum and cucumber wilt at a concentration of 100 μg/ml. google.com The antifungal properties of hydrazine-based compounds are an area of active investigation, with studies highlighting their ability to disrupt fungal cell membranes and induce oxidative damage. nih.govnih.gov

| Derivative | Target Microorganism | Observed Efficacy | Reference |

|---|---|---|---|

| (I-8) derivative | Puccinia tomato (fungus) | 82.54% inhibition at 100 μg/ml | google.com |

| (I-5) derivative | Fusarium oxysporum and cucumber wilt (fungus) | 71.11% inhibition at 100 μg/ml | google.com |

| General hydrazide-hydrazones | Gram-negative bacteria (e.g., P. aeruginosa, K. pneumoniae) | MIC values in the low μg/ml range | nih.gov |

| General hydrazide-hydrazones | Gram-positive bacteria (e.g., Streptococcus pneumoniae, S. aureus) | MIC values in the low μg/ml range | nih.gov |

Drug-Likeness and Bioactive Property Assessment

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a significant number of approved drugs. Likewise, the hydrazine moiety is a valuable building block that can impart significant biological activity to a molecule. chemimpex.com Derivatives of this compound, particularly hydrazones formed by the condensation of the hydrazine group with aldehydes or ketones, are a subject of interest in drug discovery. chemimpex.com These hydrazone derivatives exhibit a wide range of biological activities. chemimpex.com The structural features of this compound make it a key intermediate in the synthesis of potential therapeutic agents, including those with anti-cancer properties. chemimpex.comchemimpex.com The adaptability of pyrazole-based compounds, which share structural similarities with pyridine derivatives, showcases a broad spectrum of medicinal applications, including antioxidant, antimicrobial, and enzyme-inhibiting activities, highlighting the potential for related heterocyclic systems. mdpi.com

Agrochemical Applications

The utility of this compound extends prominently into the agrochemical sector, where its derivatives are developed as agents for crop protection. chemimpex.comchemimpex.com The compound serves as an essential intermediate in the formulation of various pesticides and herbicides designed to enhance crop yield and resilience. chemimpex.comchemimpex.com

Derivatives of this compound have demonstrated notable fungicidal activity against several plant pathogens. google.com Specifically, acylhydrazone compounds derived from it have shown significant inhibitory effects. google.com Research has indicated that these compounds can be effective in controlling diseases such as tomato bacterial spot and cucumber Fusarium wilt. google.com While some salicyl hydrazide derivatives showed limited in vitro antifungal activity, they demonstrated significant in vivo efficacy against pathogens like Fusarium oxysporum. researchgate.net The hydrazide moiety is believed to contribute to plant resistance by inducing various defense mechanisms. researchgate.net

A study on novel acylhydrazone compounds synthesized from this compound reported the following inhibition rates at a concentration of 100 μg/ml:

| Pathogen | Host Plant | Inhibition Rate (%) |

| Tomato Bacterial Spot | Tomato | 82.54 |

| Fusarium oxysporum f. sp. cucumerinum | Cucumber | 71.11 |

Data sourced from patent CN105418496A. google.com

This compound is a crucial intermediate in the synthesis of modern insecticides. chemicalbook.comgoogle.com It is a key building block for producing new ryania receptor sterilants such as Chlorantraniliprole (Rynaxypyr) and Cyantraniliprole. chemicalbook.comgoogle.com These insecticides act on insect calcium channels, leading to muscle anesthesia. google.com Furthermore, hydrazide and hydrazonoyl derivatives have been investigated for their herbicidal properties, with some showing the ability to inhibit photosynthetic electron transport in plants. researchgate.net Hydrazone derivatives have also been explored for their insecticidal applications against various pests, including aphids and mosquito larvae. researchgate.netmdpi.com

Coordination Chemistry and Metal Complexation

Hydrazones, which are readily synthesized from this compound, are versatile ligands in coordination chemistry. jptcp.comresearchgate.net A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. youtube.com The hydrazone structure typically contains nitrogen and oxygen atoms that can donate lone pairs of electrons to a metal ion, acting as Lewis bases. jptcp.comyoutube.com

These ligands can coordinate with metal ions in various ways, often in a tridentate manner, meaning they bind to the metal at three points. jptcp.com This complexation can involve the deprotonated phenolic oxygen, the aldimine nitrogen, and the carbonyl oxygen of the hydrazone ligand. jptcp.com The formation of these stable metal complexes is a vital area of study in coordination chemistry. jptcp.com The resulting metal complexes can exhibit different, and sometimes enhanced, biological activities compared to the free ligand. jptcp.comresearchgate.net For example, the complexation of hydrazone derivatives with transition metals has been explored for a wide range of biological applications, including antimicrobial and antifungal activities. researchgate.net

Advanced Materials and Analytical Applications

Derivatives of this compound, particularly hydrazones, have found applications in materials science and analytical chemistry. chemimpex.comresearchgate.net Their ability to form stable complexes with metal ions makes them useful as analytical reagents for the detection and quantification of these ions. researchgate.netdergipark.org.tr

The unique chemical properties of this compound and its derivatives make them candidates for the development of novel materials. chemimpex.comchemimpex.com Hydrazone derivatives can be used in the synthesis of polymers and as corrosion inhibitors. researchgate.netdergipark.org.tr Their applications extend to use as dyes for materials like cotton and nylon and in the development of polymer initiators. researchgate.netdergipark.org.tr

Reagents in Chemical Analysis (e.g., Fluorescent Probes)

Derivatives of this compound, particularly its Schiff base compounds, have emerged as valuable reagents in the field of chemical analysis. The inherent structural features of these molecules, combining a pyridine ring with a reactive hydrazone linkage, allow for the rational design of chemosensors for the selective detection of various analytes, most notably metal ions. These sensors often operate on the principle of fluorescence, providing a highly sensitive and easily detectable signal upon interaction with the target species.

The fundamental mechanism behind the function of these fluorescent probes involves the modulation of a fluorophore's emission in the presence of an analyte. The this compound moiety can be condensed with various aldehydes or ketones containing a fluorogenic group to create a Schiff base derivative. This derivative, in its unbound state, may exhibit a certain level of fluorescence. Upon binding to a specific metal ion, the electronic properties of the molecule are altered, leading to a significant change in its fluorescence intensity, which can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on").

Detailed Research Findings:

Research in this area has led to the development of specific fluorescent probes for the detection of metal ions. For instance, Schiff base derivatives of this compound have been investigated as chemosensors for copper(II) ions (Cu²⁺). google.com The operational principle of these sensors is typically based on fluorescence quenching.

In a common design, the Schiff base ligand is fluorescent in its free state. The nitrogen and potentially other donor atoms in the hydrazone and pyridine components of the molecule can act as a binding site for metal ions. When a Cu²⁺ ion coordinates with the Schiff base, it forms a stable metal-ligand complex. This coordination facilitates processes such as photoinduced electron transfer (PET) from the ligand to the metal ion, which provides a non-radiative pathway for the excited fluorophore to return to its ground state. Consequently, the fluorescence of the compound is effectively "turned off" or quenched. google.com

The high selectivity of these probes for a particular metal ion is governed by factors such as the size of the ion, its charge density, and its preferred coordination geometry, which are dictated by the specific three-dimensional structure of the Schiff base ligand. The introduction of different functional groups on the aldehyde or ketone precursor allows for the fine-tuning of these properties to achieve selectivity for the desired analyte.

The change in the fluorescence signal is typically concentration-dependent, allowing for the quantitative determination of the analyte. The performance of such a fluorescent probe is characterized by several key parameters, including its selectivity, sensitivity (often expressed as the limit of detection), response time, and the effective pH range for its operation.

Below is an interactive data table summarizing the typical analytical performance of a fluorescent probe based on a this compound Schiff base derivative for the detection of Cu²⁺ ions, based on findings from patent literature. google.com

| Parameter | Value | Reference |

| Analyte | Copper(II) ion (Cu²⁺) | google.com |

| Sensing Mechanism | Fluorescence Quenching | google.com |

| Excitation Wavelength | 490-510 nm | google.com |

| Emission Wavelength | 515-535 nm | google.com |

| Binding Stoichiometry | 1:1 or other ratios (Ligand:Metal) | google.com |

| Binding Constant (Ka) | 0.5×10⁷ to 1.5×10⁷ L·mol⁻¹ | google.com |

| Reversibility | Reversible with a chelator | google.com |

This ability to act as selective and sensitive fluorescent probes underscores the utility of this compound as a versatile building block in the development of advanced analytical reagents. chemimpex.com

Comparative Analysis and Future Research Directions

Structure-Activity Relationships Across Derivatives

The core structure of 3-chloro-2-hydrazinopyridine serves as a scaffold for the synthesis of various derivatives, particularly acylhydrazones, which have demonstrated significant biological activity. By reacting this compound with different substituted aldehydes, a library of derivative compounds can be generated, allowing for the systematic study of structure-activity relationships (SAR). google.com

Research has shown that these derivatives possess notable fungicidal properties. For instance, certain acylhydrazone derivatives exhibit high inhibitory effects against plant pathogens like tomato bacterial spot (Puccinia tomato) and cucumber Fusarium wilt (Fusarium oxysporum). google.com The fungicidal efficacy is highly dependent on the nature and position of substituents on the phenyl ring derived from the aldehyde. Substituents such as nitro, methyl, methoxy, and halogen groups can modulate the biological activity of the entire molecule. google.com

One study highlighted that a specific derivative was particularly effective against cucumber wilt, while another showed superior performance against tomato bacterial spot, indicating that the substituent pattern can be tailored to target specific pathogens. google.com These findings underscore the importance of the hydrazone linkage and the substituted aromatic ring in defining the biological action, providing a clear roadmap for designing new derivatives with enhanced or specific activities.

Table 1: Fungicidal Activity of this compound Derivatives

| Derivative Substituent (R Group) | Target Pathogen | Inhibition Rate |

|---|---|---|

| Varied Substituted Phenyls | Cucumber Fusarium wilt | Up to 71.11% |

| Varied Substituted Phenyls | Tomato Bacterial Spot | Up to 82.54% |

Data sourced from patent CN105418496A, which describes the synthesis and fungicidal screening of a series of acylhydrazone derivatives. google.com

Comparison with Related Hydrazinopyridine Isomers and Analogues

The specific arrangement of substituents in this compound is crucial to its synthetic utility. While direct comparative studies with its isomers (e.g., 4-chloro-2-hydrazinopyridine or 3-chloro-4-hydrazinopyridine) are not extensively detailed, the reactivity can be inferred from general principles of pyridine (B92270) chemistry.

The 2-hydrazino group is a potent nucleophile and is perfectly positioned to react with other reagents to form fused heterocyclic rings, such as triazolopyridines. The adjacent chlorine atom at the 3-position influences the electronic properties of the pyridine ring and also serves as a leaving group for nucleophilic substitution reactions. This dual functionality makes it an exceptionally versatile building block for creating complex molecular architectures. chemimpex.com

In contrast, an isomer like 4-chloro-2-hydrazinopyridine would exhibit different reactivity. While the 2-hydrazino group would still be reactive, the chlorine at the 4-position is more susceptible to nucleophilic aromatic substitution. This would lead to different synthetic pathways and ultimately different classes of final compounds. Analogues such as 2-chloro-3-hydrazinopyrazine have been used to synthesize derivatives with acetylcholinesterase inhibitory activity, demonstrating how changing the core heterocyclic scaffold (from pyridine to pyrazine) can lead to entirely different biological applications. nih.gov

Novel Heterocyclic Scaffold Design and Synthesis Methodologies

This compound is a cornerstone for the design of novel heterocyclic scaffolds. A primary synthesis methodology involves a two-step process. First, 2,3-dichloropyridine (B146566) is reacted with hydrazine (B178648) hydrate (B1144303) to selectively substitute the chlorine at the 2-position, yielding this compound. google.com

This intermediate is then used to build more complex structures. A common and effective method is the acid-catalyzed condensation with various aldehydes or ketones to form hydrazone derivatives. google.com This straightforward reaction provides a simple and efficient way to introduce a wide variety of functional groups into the final molecule, creating libraries of new compounds for biological screening. google.com This approach has been successfully used to synthesize new compounds with potential applications as fungicides in agriculture. google.com The versatility of the hydrazine group allows for its use in constructing other heterocyclic systems, making it a key resource for researchers in medicinal and agrochemical development. chemimpex.com

Green Chemistry and Sustainable Synthesis Approaches

Traditional methods for synthesizing this compound often suffered from low yields, high costs, and complex operations, making them unsuitable for large-scale industrial production and misaligned with modern principles of green chemistry. google.com However, significant progress has been made in developing more sustainable and efficient synthesis protocols.

Recent patented methods focus on optimizing the reaction between 2,3-dichloropyridine and hydrazine hydrate. By adding a polar solvent such as ethanol (B145695), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF), the reaction time can be significantly shortened from over 20 hours to just 4-8 hours. google.com Furthermore, this improved method reduces the required amount of hydrazine hydrate and dramatically increases the product yield to 95-99%, compared to yields of 68-88% in older procedures. google.com

These improvements represent a substantial step towards a greener synthesis process. The benefits include:

Higher Atom Economy: Increased yield means less raw material is converted into waste.

Reduced Waste: Higher purity and yield minimize the need for extensive purification steps, thereby reducing solvent waste and byproducts. google.comgoogle.com

Table 2: Comparison of Synthesis Methods for this compound

| Method | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Earlier Method | Dioxane | 20 hours | 71% | WO2008/134969 A1 google.com |

| Earlier Method | None (Direct) | 4 hours | 68.5% | CN101550130A google.com |

This evolution towards high-yield, efficient synthesis aligns with the growing demand for sustainable practices in the chemical industry. google.com

In Vivo Studies and Preclinical Development Prospects

While in vitro studies have confirmed the fungicidal activity of this compound derivatives, the true measure of their potential lies in their performance in living organisms and their pathway through preclinical development. google.com Direct in vivo studies on the fungicidal derivatives are not widely published in available literature.

However, the most significant indicator of the compound's preclinical and commercial viability is its role as a key intermediate in the synthesis of major commercial insecticides, namely Chlorantraniliprole and Cyantraniliprole. google.comchemicalbook.com These second-generation anthranilic diamide (B1670390) insecticides have undergone extensive toxicological, metabolic, and environmental studies to gain regulatory approval worldwide. apvma.gov.auca.gov

Chlorantraniliprole and Cyantraniliprole are known for their potent activity against a broad spectrum of insect pests and, importantly, their high selectivity for insect ryanodine (B192298) receptors over mammalian ones, which contributes to a favorable safety profile for non-target organisms. researchgate.net The successful development and commercialization of these blockbuster insecticides implicitly validate the importance of the this compound scaffold. Future research may focus on exploring other applications for derivatives, such as in pharmaceuticals, where its established synthetic utility could accelerate the development of new drug candidates. chemimpex.com

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3-Chloro-2-hydrazinopyridine critical for experimental design?

- Answer: The compound (CAS 22841-92-5) has a molecular weight of 143.57 g/mol, density of 1.4±0.1 g/cm³, melting point of 165–167°C, and boiling point of 276.6±25.0°C at 760 mmHg. Its hydrazine and pyridine moieties enable nucleophilic reactivity and coordination chemistry, making it suitable for heterocyclic synthesis. Solubility in polar solvents like acetonitrile (as used in hydrazone formation ) should be considered for reaction optimization .

Q. What are the standard synthetic routes for this compound?

- Answer: While direct synthesis is not explicitly detailed in the evidence, derivatives are synthesized via condensation reactions. For example, hydrazone ligands are prepared by reacting this compound with ketones (e.g., 4’-methoxyacetophenone) in acetonitrile under ambient conditions for 24 hours . Alternative routes may involve nucleophilic substitution on chloropyridine precursors .

Q. How is this compound characterized spectroscopically?

- Answer: Key techniques include:

- NMR (¹H/¹³C) to confirm hydrazine proton signals and aromatic ring substitution patterns.

- FTIR for N–H (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretching vibrations.

- Mass spectrometry (e.g., TSQ Fortis™) for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing hydrazone derivatives from this compound?

- Answer: Reaction parameters include:

- Solvent choice: Acetonitrile is preferred for its polarity and inertness .

- Stoichiometry: Equimolar ratios (1:1) of hydrazine and carbonyl compounds minimize side products.

- Temperature: Room temperature (20°C) prevents decomposition of thermally sensitive intermediates .

- Reaction monitoring: TLC or HPLC can track progress, with recrystallization (e.g., from hot acetonitrile) improving purity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Answer: Conflicting data (e.g., overlapping NMR peaks) can be addressed by:

- 2D NMR (COSY, HSQC) to assign coupling and connectivity.

- Computational validation using tools like Molecular Operating Environment (MOE) to simulate spectra and compare with experimental data .

- Complementary techniques: Raman spectroscopy (e.g., 1064 nm laser) clarifies vibrational modes obscured in IR .

Q. How does the structure of this compound influence its reactivity in heterocyclic synthesis?

- Answer: The hydrazine group (–NH–NH₂) acts as a bifunctional nucleophile, enabling:

- Cyclocondensation with carbonyls to form triazoles (e.g., 1,2,4-triazole-3-thiols via isothiocyanate reactions) .

- Coordination chemistry: The pyridine nitrogen and hydrazine moiety facilitate metal complexation, useful in catalysis or bioactive compound design .

- Electrophilic substitution: The chlorine atom at position 3 directs further functionalization (e.g., Suzuki coupling) .

Q. What computational methods predict the interaction of this compound derivatives with biological targets?

- Answer: Molecular docking (using MOE or AutoDock) evaluates binding affinity to enzymes or receptors. For example:

- Protein Data Bank (PDB) structures provide templates for target proteins .

- Quantum chemical calculations (DFT) assess electronic properties influencing ligand-receptor interactions .

- ADMET prediction tools (e.g., SwissADME) optimize pharmacokinetic profiles during drug design .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Answer:

- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: Keep in airtight containers at –20°C for long-term stability .

- Waste disposal: Classify as hazardous organic waste and incinerate via certified facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。